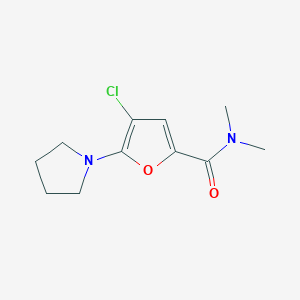![molecular formula C14H20O B14205871 {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene CAS No. 833480-13-0](/img/structure/B14205871.png)
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methylhex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then purified to obtain the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simple aromatic alcohol with similar reactivity but lacking the 3-methylhex-2-en-1-yloxy group.
Benzyl Ether: An ether derivative with a benzyl group, similar in structure but differing in the alkyl chain.
3-Methylhex-2-en-1-ol: An aliphatic alcohol with a similar alkyl chain but without the aromatic benzene ring.
Uniqueness
{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene is unique due to its combination of an aromatic benzene ring and an aliphatic 3-methylhex-2-en-1-yloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
833480-13-0 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methylhex-2-enoxymethylbenzene |
InChI |
InChI=1S/C14H20O/c1-3-7-13(2)10-11-15-12-14-8-5-4-6-9-14/h4-6,8-10H,3,7,11-12H2,1-2H3 |
InChI Key |
GFUIWMAJFODLSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCOCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



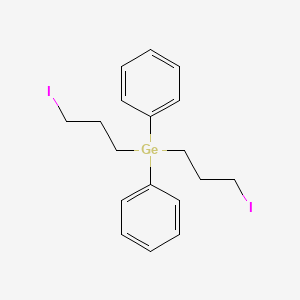
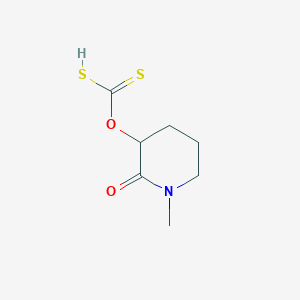
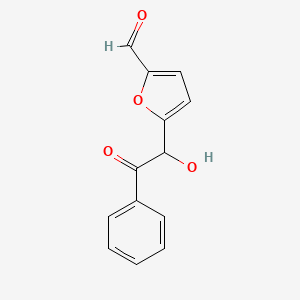
![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
![1-Ethyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14205822.png)
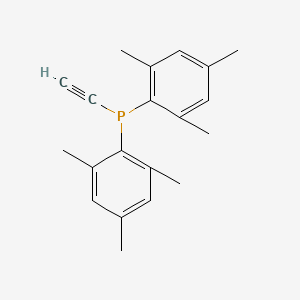
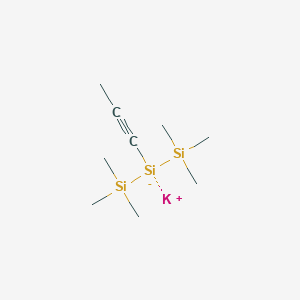
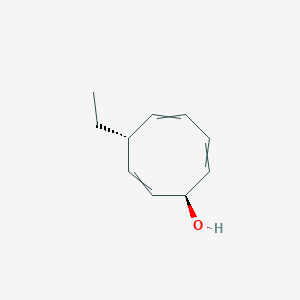
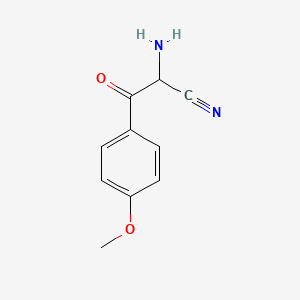
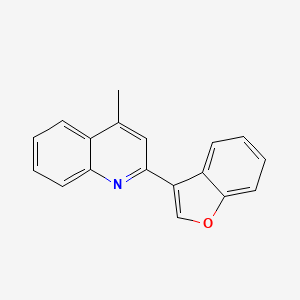
amino}methyl)phenol](/img/structure/B14205863.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)
